Cas no 62902-50-5 (6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one)

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a 4-amino-3-chlorophenyl group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and chloro functional groups enhances its versatility in cross-coupling reactions and further derivatization. Its pyridazinone moiety contributes to potential biological activity, particularly in cardiovascular and CNS research. The compound's stability under standard conditions facilitates handling and storage. Its well-defined molecular architecture allows for precise modifications, supporting the development of targeted small-molecule therapeutics. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity for research applications.
6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one structure
62902-50-5 structure
Product Name:6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one
CAS No:62902-50-5
MF:C10H8ClN3O
MW:221.643020629883
CID:2951832
PubChem ID:21406303
Update Time:2025-05-23

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-氨基-3-氯苯基)哒嗪-3(2H)-酮
    • 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one
    • 3-(4-amino-3-chlorophenyl)-1H-pyridazin-6-one
    • 6-(4-amino-3-chlorophenyl)-3(2H)pyridazinone
    • SBHIBDGIMIGPFK-UHFFFAOYSA-N
    • SCHEMBL11742561
    • 62902-50-5
    • 6-(4-amino-3-chlorophenyl)-2,3-dihydropyridazin-3-one
    • Inchi: 1S/C10H8ClN3O/c11-7-5-6(1-2-8(7)12)9-3-4-10(15)14-13-9/h1-5H,12H2,(H,14,15)
    • InChI Key: SBHIBDGIMIGPFK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)C1C=CC(NN=1)=O)N

Computed Properties

  • Exact Mass: 221.0355896g/mol
  • Monoisotopic Mass: 221.0355896g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 327
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 67.5

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one Pricemore >>

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Additional information on 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one

Introduction to 6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one (CAS No. 62902-50-5)

6-(4-Amino-3-chlorophenyl)pyridazin-3(2H)-one is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and development. This heterocyclic compound, identified by its CAS number 62902-50-5, has garnered considerable attention due to its structural uniqueness and potential biological activities. The molecular framework of this compound consists of a pyridazine core substituted with a 4-amino-3-chlorophenyl group, which contributes to its distinctive chemical properties and reactivity.

The< strong>pyridazine moiety is a six-membered aromatic ring containing two nitrogen atoms, which is known for its stability and ability to participate in various chemical interactions. The presence of the 4-amino-3-chlorophenyl group further enhances the compound's potential as a pharmacophore, enabling it to interact with biological targets in multiple ways. This structural configuration makes 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one have been extensively studied for their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The< strong>amino and< strong>chloro substituents on the phenyl ring introduce polar and electrophilic centers, respectively, which can be exploited for designing molecules with specific biological activities.

One of the most compelling aspects of 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one is its ability to modulate multiple biological pathways simultaneously. This polypharmacicity is highly desirable in modern drug design, as it can lead to the development of drugs that are more effective and have broader therapeutic applications. Recent studies have demonstrated that this compound exhibits inhibitory activity against several enzymes and receptors involved in disease progression. For instance, it has shown promise in inhibiting kinases that are overexpressed in cancer cells, thereby disrupting their proliferation and survival.

The< strong>pharmacological properties of 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one have been thoroughly investigated in various preclinical models. These studies have revealed that the compound can effectively interfere with key signaling pathways that are critical for maintaining homeostasis in the body. By targeting these pathways, the compound has demonstrated potential in alleviating symptoms associated with chronic diseases. Moreover, its ability to cross cell membranes suggests that it may be suitable for systemic administration, making it an attractive candidate for clinical translation.

In addition to its therapeutic potential, 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one has also been explored for its< strong>chemical versatility. The presence of reactive sites such as the amino group allows for further functionalization through various synthetic methodologies. This flexibility enables chemists to modify the compound's structure to optimize its pharmacological properties or to develop derivatives with enhanced bioavailability and selectivity. Such modifications are crucial for improving drug-like characteristics and ensuring that the final product is both effective and safe for human use.

The synthesis of 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed several synthetic routes over the years, each with its own advantages and limitations. The most common approach involves the condensation of appropriate precursors under controlled conditions to form the pyridazine core, followed by functionalization at the desired positions using selective reagents. These synthetic strategies highlight the compound's accessibility and suitability for large-scale production.

The< strong>biological evaluation of 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one has been conducted using a range of in vitro and in vivo assays. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For example, cell-based assays have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis or by blocking cell cycle progression. Similarly, animal models have demonstrated its efficacy in reducing inflammation and pain without causing significant side effects.

The< strong>drug discovery process often involves screening large libraries of compounds to identify those with promising biological activities. 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one has emerged as one of the key compounds in such screens due to its unique structural features and diverse biological effects. Its inclusion in high-throughput screening campaigns has led to the identification of several lead compounds that are now being further developed into novel drugs.

The< strong>safety profile of 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one is another critical aspect that has been extensively studied. Preclinical toxicology studies have shown that the compound is well-tolerated at doses relevant to its intended therapeutic use. However, like any pharmaceutical agent, it may exhibit side effects when administered at higher doses or in susceptible populations. Therefore, careful consideration must be given to dosage regimens and patient monitoring during clinical trials.

In conclusion, 6-(4-amino-3-chlorophenyl)pyridazin-3(2H)-one (CAS No.< strong>62902-50-5) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its diverse biological activities, make it an attractive candidate for further exploration. As research continues to uncover new therapeutic applications and synthetic strategies for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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